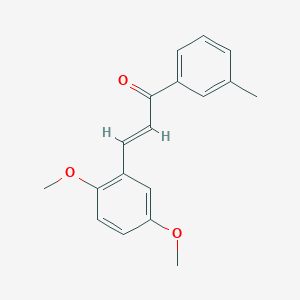

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)17(19)9-7-15-12-16(20-2)8-10-18(15)21-3/h4-12H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZNOWZVGKRFIE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with the molecular formula and a molecular weight of approximately 282.33 g/mol. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Understanding the biological mechanisms and applications of this compound can provide insights into its potential therapeutic uses.

Chemical Structure

The structure of this compound is characterized by two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of methoxy groups on one phenyl ring and a methyl group on the other contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has shown that chalcones exhibit significant antimicrobial properties against various pathogens. A study demonstrated that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals, which is attributed to the presence of methoxy groups that enhance electron donation.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Ferric Reducing Power | 40 |

Anticancer Properties

The anticancer potential of this chalcone has been investigated in several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Effect on MCF-7 Breast Cancer Cells

A study focusing on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Modulation : It can modulate signaling pathways associated with cell survival and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Methoxy Substitutions: The 2,5-dimethoxy configuration enhances electron density on the aromatic ring, promoting resonance stabilization of the enone system.

- Methyl vs. Bulky Groups : The 3-methylphenyl group introduces steric hindrance but lacks the polarizability of groups like indole (e.g., compound 3h in ) or furan (), which may alter binding affinities in enzyme inhibition .

Table 1: Structural Features of Selected Chalcones

Anticancer Potential

- The target compound’s methoxy groups may contribute to antiproliferative activity by inducing apoptosis, as seen in analogues like (2E)-1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one (3h), which showed cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

- However, derivatives with amino groups (e.g., compound 32 in ) demonstrate enhanced caspase-3 activation, suggesting that the absence of amino substituents in the target compound may limit its apoptotic efficacy .

Antioxidant and Antimicrobial Effects

- Chalcones with 2,5-dimethoxy substitutions, such as (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C8 in ), exhibit significant DPPH radical scavenging (IC₅₀ = 12.4 µM) and reduce lipid peroxidation in E. coli models .

Antimalarial Activity

- Chalcones inhibiting Plasmodium falciparum ferredoxin (PfFd-PfFNR) interaction, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% inhibition), highlight the role of amino groups in electrostatic interactions .

Pharmacokinetic and Physicochemical Properties

Solubility and Metabolism

- Compared to (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (, compound 1), the target compound’s 3-methylphenyl group increases hydrophobicity (clogP ≈ 3.5 vs.

- Methoxy groups are prone to demethylation via cytochrome P450 enzymes, a metabolic pathway shared with analogues like compound 3h .

Table 2: Physicochemical Comparison

Crystallographic and Conformational Insights

- X-ray studies of related chalcones (e.g., ) reveal that dihedral angles between aromatic rings range from 7.14° to 56.26°, influenced by substituents. The 3-methyl group in the target compound may impose a planar conformation, similar to (2E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one (), enhancing π-π stacking in crystal lattices .

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism initiates with the base deprotonating the acetophenone’s α-carbon, generating an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated chalcone. Stoichiometric ratios of 1:1 (aldehyde:ketone) are standard, though excess aldehyde (2:1) has been reported to enhance yields in sterically hindered systems.

Base and Solvent Systems

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solvents are universally employed. Ethanol-water mixtures (3:1 v/v) are preferred for their ability to dissolve both reactants and base, facilitating homogeneous reaction conditions. Solvent-free methods, utilizing solid NaOH and mechanical grinding, have also achieved comparable yields (75–85%) while aligning with green chemistry principles.

Optimization of Reaction Parameters

Base Concentration and Molarity

Base concentration critically influences reaction efficiency. Studies demonstrate that 10–12 M NaOH maximizes enolate formation while minimizing side reactions such as Cannizzaro disproportionation (Table 1). Excessive base (>14 M) reduces yields due to saponification of the ketone or aldehyde.

Table 1. Effect of KOH Concentration on Chalcone Yield

| Base Concentration (M) | Solvent | Yield (%) |

|---|---|---|

| 6 | Methanol | 28.3 |

| 10 | Methanol | 39.7 |

| 12 | Water | 37.8 |

| 14 | Water | 34.4 |

Data adapted from systematic optimization trials.

Purification and Characterization

Isolation Techniques

Crude chalcone is isolated via acidification (1N HCl) followed by suction filtration. Washing with cold water removes residual base, while recrystallization from 95% ethanol eliminates unreacted starting materials and oligomeric byproducts. Column chromatography (hexane:ethyl acetate, 10:1) further purifies chalcones with electron-donating substituents, achieving >99% purity.

Structural Confirmation

-

Melting Point : Pure this compound exhibits a sharp melting point at 145–146°C.

-

NMR Spectroscopy : Key signals include δ 7.47–7.33 ppm (aromatic protons), δ 6.91 ppm (β-vinyl proton), and δ 3.97 ppm (methoxy groups).

-

IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the α,β-unsaturated carbonyl group.

Diastereoselectivity and Side Reactions

The reaction exhibits high diastereoselectivity (>95% E-isomer) due to steric hindrance between the 3-methylphenyl group and the β-aryl moiety during dehydration. Side products, such as cyclopentanol derivatives from hydrodimerization, emerge under reductive conditions (e.g., Zn/AcOH) but are negligible in standard syntheses.

Comparative Analysis of Solvent-Free vs. Solvent-Based Methods

| Parameter | Solvent-Free | Ethanol-Water |

|---|---|---|

| Yield (%) | 75–85 | 56–82 |

| Reaction Time | 10 minutes (grinding) | 5 days (stirring) |

| Purity | 90–95% | >99% (after column) |

| Environmental Impact | Low (no solvent waste) | Moderate (ethanol use) |

Solvent-free methods offer rapid, eco-friendly synthesis but require recrystallization for high purity, whereas solvent-based approaches enable larger-scale production with superior final purity .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how is its structural integrity confirmed?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and 3-methylbenzaldehyde under basic conditions (e.g., NaOH/EtOH). Post-synthesis, purification involves recrystallization or column chromatography. Structural confirmation employs 1H/13C NMR to verify methoxy, methyl, and α,β-unsaturated ketone groups, IR spectroscopy for carbonyl (C=O) stretching (~1650–1700 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : 1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the trans-configuration (J = 12–16 Hz for α,β-unsaturated protons). 13C NMR confirms carbonyl carbons (~190 ppm) and aromatic/alkenic carbons .

- IR : Detects C=O (1650–1700 cm⁻¹), C=C (1600 cm⁻¹), and methoxy C-O (1250 cm⁻¹) stretches .

Q. What biological activities have been preliminarily reported for this compound?

- Methodology : In vitro assays reveal antimicrobial activity (e.g., against Staphylococcus aureus via broth microdilution) and anticancer potential (e.g., MTT assays on cancer cell lines). Mechanistic studies may involve ROS generation or apoptosis markers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Methodology :

- Catalyst screening : Test bases (e.g., KOH vs. piperidine) and solvents (polar aprotic vs. ethanol) to improve enolate formation.

- Temperature control : Lower temperatures (0–5°C) may reduce side reactions.

- Monitoring : Use TLC/HPLC to track reaction progress and optimize termination points .

Q. How do crystallographic data resolve discrepancies between computational and experimental structural models?

- Methodology : Single-crystal X-ray diffraction provides bond lengths (e.g., C=O: ~1.22 Å), angles (e.g., C-C=O: ~120°), and torsion angles. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Adjust computational parameters (e.g., solvent effects) to align with experimental data .

Q. What strategies mitigate organic degradation during prolonged bioactivity assays?

- Methodology :

- Stabilization : Store samples at –20°C under inert atmosphere (N2/Ar).

- Additives : Include antioxidants (e.g., ascorbic acid) or protease inhibitors in biological matrices.

- Real-time monitoring : Use LC-MS to track compound stability over time .

Q. How does substitution on the phenyl rings influence bioactivity compared to structural analogs?

- Methodology :

- SAR studies : Synthesize analogs with halogen (e.g., 4-Cl) or hydroxyl substitutions. Compare IC50 values in bioassays.

- Computational docking : Map interactions with target proteins (e.g., tubulin or kinases) to identify critical substituent positions .

Q. What are the key crystallographic parameters for this compound?

- Methodology : X-ray diffraction reveals:

- Crystal system : Monoclinic (e.g., P21/c).

- Unit cell dimensions : a = ~7.2–11.9 Å, b = ~8.1–10.4 Å, c = ~13.5–23.7 Å.

- Hydrogen bonding : Intermolecular C-H···O interactions stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.